Licarin B
Overview
Description
Licarin B is a natural product found in Aristolochia taliscana, Iryanthera lancifolia, and other organisms with data available.
Mechanism of Action
Target of Action
Licarin B, a neolignan isolated from Myristica fragrans, primarily targets the Peroxisome proliferator-activated receptors (PPARγ) and GLUT4 . PPARγ is a ligand-activated transcription factor that regulates lipid and glucose metabolism . GLUT4 is a glucose transporter that plays a crucial role in maintaining glucose homeostasis .
Mode of Action
This compound acts as a partial PPARγ receptor agonist . It improves insulin sensitivity by upregulating the expression and translocation of GLUT4 via the IRS-1/PI3K/AKT pathway . This pathway is critical for insulin signaling .
Biochemical Pathways
This compound affects the IRS-1/PI3K/AKT pathway . This pathway is essential for insulin signaling and glucose metabolism . Activation of this pathway by this compound leads to upregulation of GLUT4 expression and translocation, enhancing insulin sensitivity .
Result of Action
This compound’s action results in improved insulin sensitivity . It causes an increase in GLUT4 expression and translocation, leading to enhanced glucose uptake . Additionally, this compound has been shown to damage mitochondria and activate autophagy, leading to the death of Toxoplasma gondii .
Biochemical Analysis
Biochemical Properties
Licarin B interacts with various enzymes and proteins, playing a significant role in biochemical reactions. It acts as a partial PPARγ receptor agonist, confirmed by adipocyte differentiation assays and regulation of the expression of target genes and proteins .
Cellular Effects
This compound has been shown to improve insulin sensitivity by upregulating the GLUT4 expression and translocation via the IRS-1/PI3K/AKT pathway . It also enhances adiponectin secretion and modulates the mRNA expression profile of PPARγ target genes C/EBPα, IRS-2, and LPL . In addition, this compound exhibits activity against the Toxoplasma gondii RH strain by damaging mitochondria and activating autophagy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been shown to improve insulin sensitivity by regulating the expression and translocation of GLUT4 via the IRS-1/PI3K/AKT pathway .
Temporal Effects in Laboratory Settings
It has been shown to lead to an increase in insulin sensitivity by regulating the expression and translocation of GLUT4 .
Dosage Effects in Animal Models
In animal models, this compound treatment significantly reduced the parasite burden in tissues compared to no treatment . It protected 90% of infected mice from death at a dosage of 50 mg/kg.bw .
Metabolic Pathways
This compound is involved in the PPARγ and insulin signaling pathways . It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels.
Properties
IUPAC Name |
5-[(2R,3R)-7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran-2-yl]-1,3-benzodioxole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-4-5-13-8-15-12(2)19(24-20(15)18(9-13)21-3)14-6-7-16-17(10-14)23-11-22-16/h4-10,12,19H,11H2,1-3H3/b5-4+/t12-,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMQXURQRMNSBM-YZAYTREXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC4=C(C=C3)OCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC2=C(C(=C1)OC)O[C@H]([C@@H]2C)C3=CC4=C(C=C3)OCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601317642 | |
Record name | (-)-Licarin-B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601317642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51020-87-2 | |
Record name | (-)-Licarin-B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51020-87-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Licarin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051020872 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (-)-Licarin-B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601317642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.